molecular formula C19H23ClO2 B14505116 1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene CAS No. 62897-73-8

1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene

Cat. No.: B14505116
CAS No.: 62897-73-8
M. Wt: 318.8 g/mol
InChI Key: JLVIMRDAPGXJGH-UHFFFAOYSA-N
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Description

1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethoxyphenyl group, a methylpropyl group, and a methoxybenzene group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydroxide (NaOH), sulfuric acid (H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62897-73-8

Molecular Formula

C19H23ClO2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[2-chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene

InChI

InChI=1S/C19H23ClO2/c1-5-22-17-12-8-15(9-13-17)18(19(2,3)20)14-6-10-16(21-4)11-7-14/h6-13,18H,5H2,1-4H3

InChI Key

JLVIMRDAPGXJGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)(C)Cl

Origin of Product

United States

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